![molecular formula C12H18N4O2 B2447450 N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide CAS No. 1211147-73-7](/img/structure/B2447450.png)
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide
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Description
Synthesis Analysis
The synthesis of similar compounds involves the 1,3-dipolar cycloaddition of diazoalkanes to acetylenes . For example, 3-diazopyrrolidones, prepared by nitrosation of 3-aminopyrrolidones with isoamyl nitrite in the presence of glacial acetic acid, enter in a 1,3-dipolar cycloaddition reaction with dimethyl ester of acetylenedicarboxylic acid to form tetrahydropyrazolo .Chemical Reactions Analysis
The chemical reactions involving similar compounds typically involve 1,3-dipolar cycloaddition reactions . The 1,3-dipolar cycloaddition of diazolactams to the C≡С bond produces unstable spiro-3H-pyrazoles, which then under the reaction conditions undergo intramolecular [1,5]-sigmatropic rearrangement to form tetrahydropyrazolo .Scientific Research Applications
Anti-Tubercular Activity: Syed et al. synthesized imidazole-containing compounds and evaluated their anti-tubercular potential against Mycobacterium tuberculosis. Among these, certain derivatives exhibited potent anti-tubercular activity . Further exploration of our compound’s efficacy against tuberculosis could be valuable.
Anti-Inflammatory and Analgesic Properties: Indole derivatives containing the imidazole nucleus have demonstrated anti-inflammatory and analgesic activities. Compounds similar to our target molecule have shown promise in this regard . Investigating its mechanism of action and potential clinical applications would be worthwhile.
Organic Synthesis and Methodology
Researchers continually seek efficient synthetic methods. Our compound’s regiocontrolled synthesis could be of interest. For instance, recent advances in the synthesis of imidazoles via one-bond-forming reactions have been reported . Investigating its reactivity and compatibility with various functional groups would be valuable.
properties
IUPAC Name |
N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-4-5-8(17)13-11-10-7(2)6-9(18)14-12(10)16(3)15-11/h7H,4-6H2,1-3H3,(H,14,18)(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSRLKYQKNEUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN(C2=C1C(CC(=O)N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide |
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